1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom attached to a benzene ring, along with a propan-2-ylsulfanyl group and a pentoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(5-propan-2-ylsulfanylpentoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution of a hydrogen atom on the benzene ring with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds or reduced sulfanyl derivatives.
Scientific Research Applications
1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(propan-2-yl)benzene: Similar in structure but lacks the pentoxy group.
1-Bromo-4-(propan-2-ylsulfanyl)benzene: Similar but with the sulfanyl group in a different position.
2-Bromo-1,3,5-triisopropylbenzene: Contains multiple isopropyl groups but differs in overall structure.
Uniqueness
1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both the propan-2-ylsulfanyl and pentoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrOS/c1-12(2)17-11-7-3-6-10-16-14-9-5-4-8-13(14)15/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFIQKDKLKSAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.